molecular formula C15H15N5O2 B12947955 N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide

Cat. No.: B12947955
M. Wt: 297.31 g/mol
InChI Key: CNPPGKSPHOHFLC-UHFFFAOYSA-N
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Description

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is a compound that features an imidazole ring, a cyano group, and a benzamide moiety Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide typically involves the formation of the imidazole ring followed by the introduction of the cyano group and the benzamide moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydroxide, ammonia, water.

Major Products Formed

Scientific Research Applications

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The benzamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Cyano-1H-imidazol-4-yl)(ethyl)carbamoyl)benzamide
  • N-((5-Cyano-1H-imidazol-4-yl)(methyl)carbamoyl)benzamide
  • N-((5-Cyano-1H-imidazol-4-yl)(butyl)carbamoyl)benzamide

Uniqueness

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to its analogs .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(5-cyano-1H-imidazol-4-yl)-propylcarbamoyl]benzamide

InChI

InChI=1S/C15H15N5O2/c1-2-8-20(13-12(9-16)17-10-18-13)15(22)19-14(21)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3,(H,17,18)(H,19,21,22)

InChI Key

CNPPGKSPHOHFLC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(NC=N1)C#N)C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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